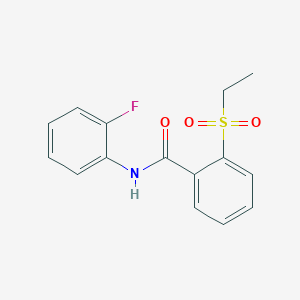
2-(ethylsulfonyl)-N-(2-fluorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ethylsulfonyl)-N-(2-fluorophenyl)benzamide is an organic compound that features a benzamide core with an ethylsulfonyl group and a fluorophenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfonyl)-N-(2-fluorophenyl)benzamide typically involves the reaction of 2-fluoroaniline with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 2-fluoroaniline attacks the sulfonyl chloride, forming the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfonyl)-N-(2-fluorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-(ethylsulfonyl)-N-(2-fluorophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(ethylsulfonyl)-N-(2-fluorophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfonyl and fluorophenyl groups can influence the compound’s binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylsulfonyl)-N-(2-fluorophenyl)benzamide
- 2-(ethylsulfonyl)-N-(4-fluorophenyl)benzamide
- 2-(ethylsulfonyl)-N-(2-chlorophenyl)benzamide
Uniqueness
2-(ethylsulfonyl)-N-(2-fluorophenyl)benzamide is unique due to the presence of both the ethylsulfonyl and fluorophenyl groups. These functional groups can impart distinct chemical and biological properties, such as enhanced stability, specific reactivity, and potential therapeutic effects. The combination of these groups in a single molecule can lead to unique interactions with biological targets and materials, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H14FNO3S |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
2-ethylsulfonyl-N-(2-fluorophenyl)benzamide |
InChI |
InChI=1S/C15H14FNO3S/c1-2-21(19,20)14-10-6-3-7-11(14)15(18)17-13-9-5-4-8-12(13)16/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
DICZOQKUUZXKRS-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-oxobenzo[c]chromen-3-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11161151.png)
![4-[(2-ethylbutanoyl)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B11161157.png)
![N-(2,3-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide](/img/structure/B11161163.png)
![N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1H-indole-2-carboxamide](/img/structure/B11161168.png)
![6-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid](/img/structure/B11161180.png)
![6-chloro-7-[(4-ethenylbenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11161194.png)
![4-phenyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B11161196.png)
![3-hydroxy-3-[2-oxo-2-(thiophen-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11161199.png)

![4-(acetylamino)-N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B11161222.png)
![8-chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11161227.png)
![1-(4-Acetylpiperazin-1-yl)-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethanone](/img/structure/B11161237.png)

![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(propanoylamino)benzamide](/img/structure/B11161244.png)
